molecular formula C11H20O2 B2614537 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol CAS No. 2219373-51-8

2-Allyl-3-(tert-butoxy)cyclobutan-1-ol

Cat. No.: B2614537
CAS No.: 2219373-51-8
M. Wt: 184.279
InChI Key: BTCSCRDLMPZUGU-UHFFFAOYSA-N
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Description

2-Allyl-3-(tert-butoxy)cyclobutan-1-ol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound features a cyclobutane ring substituted with an allyl group and a tert-butoxy group, which contribute to its distinct reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an allyl-substituted cyclobutanone with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-(tert-butoxy)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The allyl and tert-butoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanones, while reduction can produce cyclobutanols .

Scientific Research Applications

2-Allyl-3-(tert-butoxy)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Allyl-3-(tert-butyl)cyclobutan-1-ol
  • 2-Allyl-3-(tert-butoxy)cyclopentan-1-ol
  • 2-Allyl-3-(tert-butoxy)cyclohexan-1-ol

Uniqueness

2-Allyl-3-(tert-butoxy)cyclobutan-1-ol stands out due to its specific combination of the allyl and tert-butoxy groups on a cyclobutane ring. This unique arrangement imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-5-6-8-9(12)7-10(8)13-11(2,3)4/h5,8-10,12H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCSCRDLMPZUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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